REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[C:9](OCC)(=[O:16])[CH2:10][C:11](OCC)=[O:12]>C1(OC2C=CC=CC=2)C=CC=CC=1>[NH2:8][C:4]1[N:3]=[C:2]2[C:7]([C:9]([OH:16])=[CH:10][C:11](=[O:12])[NH:1]2)=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)N
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
with stirring under an air condenser at 170°-180° for 1 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the temperature was slowly increased to 245°
|
Type
|
WAIT
|
Details
|
The total heating time from room temperature to final temperature was 4.5 hr
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
to separate soon after 180°
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled
|
Type
|
ADDITION
|
Details
|
diluted with 100 ml of benzene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid product washed several times with benzene
|
Type
|
CUSTOM
|
Details
|
17.7 g (100%) after drying
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C2C(=CC(NC2=N1)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |